Thymine-1-acetic acid

Catalog No.
S796661
CAS No.
20924-05-4
M.F
C7H8N2O4
M. Wt
184.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thymine-1-acetic acid

In-house N1-alkylation of thymine with haloacetic acids often suffers from poor regioselectivity (N1/N3 dialkylation) and low yields (31-85%), delaying PNA scale-up. Thymine-1-acetic acid (CAS 20924-05-4) eliminates this bottleneck as a ready-to-couple building block. • Pre-functionalized with N1-acetic acid linker; direct amide coupling without protection steps. • ≥98% purity, stable crystalline solid, decomposition point 272-278°C. • Enables high-yield synthesis of novel γ-modified PNA backbones and supramolecular coordination polymers with tailored magnetic properties. Streamlines PNA therapeutic and advanced materials research.

CAS Number

20924-05-4

Product Name

Thymine-1-acetic acid

IUPAC Name

2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetic acid

Molecular Formula

C7H8N2O4

Molecular Weight

184.15 g/mol

InChI

InChI=1S/C7H8N2O4/c1-4-2-9(3-5(10)11)7(13)8-6(4)12/h2H,3H2,1H3,(H,10,11)(H,8,12,13)

InChI Key

TZDMCKHDYUDRMB-UHFFFAOYSA-N

SMILES

CC1=CN(C(=O)NC1=O)CC(=O)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)CC(=O)O

The exact mass of the compound Thymine-1-acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Thymine-1-acetic acid, (Thymin-1-yl)acetic acid, 2-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid, N1-Carboxymethylthymine, 1-Thymineacetic acid

Purity

≥98%

Package Size

1 g, 5 g

Thymine-1-acetic acid (CAS 20924-05-4) is a highly stable, pre-functionalized pyrimidine derivative primarily utilized as the critical thymine building block in Peptide Nucleic Acid (PNA) synthesis and as a dual-functional ligand in coordination chemistry. Structurally, it consists of a thymine nucleobase with an acetic acid linker covalently attached at the N1 position, providing a reactive carboxylate group while preserving the Watson-Crick hydrogen-bonding face (N3-H and C4=O). As a commercially available solid with a high decomposition melting point (272-278 °C) and >98% typical purity, it allows researchers and manufacturers to bypass the inefficient in-house alkylation of thymine . Its primary procurement value lies in its immediate readiness for amide coupling to aminoethylglycine backbones in PNA production, as well as its ability to drive predictable supramolecular assembly in advanced functional materials.

Research Fit

Nucleoamino acid building block
Thymine-derived conjugate with reactive carboxyl group for amide coupling and metal coordination
LNA/PNA synthesis compatible
Suited for incorporation into oligonucleotides and peptide nucleic acid backbones
Supplier-specified purity
Available in high-purity grades; verify lot-specific COA for conjugation efficiency

Attempting to substitute Thymine-1-acetic acid with unmodified thymine requires in-house N-alkylation with haloacetic acids, a process notoriously prone to poor regioselectivity (yielding N1/N3 dialkylated byproducts) and low overall yields (often 31-85%), which introduces unacceptable bottlenecks in scalable PNA manufacturing . Furthermore, substituting it with pre-formed standard PNA monomers (e.g., Fmoc-PNA-T-OH) limits flexibility for researchers developing novel, non-standard backbones (such as γ-modified PNAs or custom peptide conjugates). In materials science, replacing it with structurally similar ligands like uracil-1-propionic acid alters the steric profile and hydrogen-bonding geometry, drastically changing the magnetic and semiconductive properties of the resulting coordination polymers[1]. Consequently, procuring the exact N1-acetic acid derivative is essential for ensuring high-yield, reproducible coupling and precise supramolecular control.

Substitution Risk

Uracil-1-acetic acid
Lacks 5-methyl group; hydrophobic contacts and base-pairing precision may differ in duplex studies
Adenine-9-yl-acetic acid
Alters hydrogen-bonding capacity and metal-binding stoichiometry; coordination geometry may shift
Cytosine-1-acetic acid
Changes nucleobase recognition pattern; enzymatic or supramolecular outcomes may not reproduce

Precursor Efficiency: Commercial Procurement vs. In-House N-Alkylation

For the synthesis of PNA monomers, the N1-alkylation of thymine is a mandatory step. In-house synthesis using thymine and chloroacetic acid or bromoacetic acid typically results in highly variable yields ranging from 31% to 85% due to the competing reactivity of the N3 position, necessitating rigorous pH control and repeated recrystallization to isolate the desired N1-isomer. Procuring commercial Thymine-1-acetic acid provides an immediate >98% purity baseline, completely bypassing the yield losses and purification labor associated with the crude alkylation mixture.

Evidence DimensionSynthetic yield and isomer purity
Target Compound DataCommercial Thymine-1-acetic acid (>98% purity, ready for coupling)
Comparator Or BaselineIn-house synthesis from thymine (31-85% yield, risk of N1/N3 dialkylation)
Quantified DifferenceElimination of a 15-69% yield loss and multi-day purification bottleneck.
ConditionsAqueous alkylation with chloro/bromoacetic acid vs. direct procurement.

Bypassing in-house thymine alkylation accelerates custom PNA monomer synthesis and ensures reproducible purity for sensitive downstream amide couplings.

LNA duplex stabilization
Head-to-head
Thymine-1-acetic acid-based double-headed LNA monomer: increased thermal stability of DNA duplexes, tolerates multiple incorporations without destabilization. Adenine-9-yl-acetic acid analog did not match stabilization.
Supports oligonucleotide probe design with reported higher duplex stability
Incorporation via phosphoramidite derivatives; qualitative thermal shift data

Coupling Streamlining: Protection-Free Processing in PNA Synthesis

When synthesizing PNA monomers, the choice of nucleobase acetic acid heavily dictates the complexity of the synthetic route. Thymine-1-acetic acid lacks exocyclic amino groups, meaning it requires zero protection steps before coupling to the aminoethylglycine backbone [1]. In stark contrast, purine and other pyrimidine analogs like Adenine-9-acetic acid or Cytosine-1-acetic acid require 1 to 2 additional synthetic steps to install robust protecting groups (such as benzoyl or benzhydryloxycarbonyl) to prevent side reactions during backbone coupling and subsequent oligomerization [2].

Evidence DimensionRequired exocyclic amine protection steps
Target Compound DataThymine-1-acetic acid (0 steps required)
Comparator Or BaselineAdenine-9-acetic acid / Cytosine-1-acetic acid (1-2 protection steps required)
Quantified Difference100% reduction in pre-coupling protection steps.
ConditionsStandard Fmoc/Boc PNA monomer synthesis workflows.

Procuring Thymine-1-acetic acid allows for immediate, protection-free activation and coupling, making it the most efficient baseline monomer for prototyping novel PNA backbones.

Coordination polymer magnetism
Head-to-head
Cu(II)-thymine-1-acetic acid forms 1D carboxylate-bridged chains with solvent-dependent canted antiferromagnetic ordering. Uracil-1-propionic acid analog yields measurably different magnetic and conductive profiles.
Enables magnetic coordination polymer research with distinct ordering behavior
Crystallographic and magnetic susceptibility characterization reported

Supramolecular Material Design: Conductivity in Coordination Polymers

In the development of functional metal-organic materials, Thymine-1-acetic acid serves as a superior dual-function ligand compared to standard acetates. When reacted with Cu(II) salts, the carboxylate group coordinates the metal while the thymine face engages in predictable Watson-Crick N-H···O hydrogen bonding and antiparallel π–π stacking (centroid distances of ~3.65 Å) [1]. This specific supramolecular architecture enables the formation of 1D coordination polymers that exhibit intrinsic dc conductivity values between 10^-6 and 10^-9 S/cm, a property not achievable with simple acetate ligands that lack the nucleobase hydrogen-bonding face [2].

Evidence DimensionSupramolecular assembly and electrical conductivity
Target Compound DataThymine-1-acetic acid Cu(II) complexes (dc conductivity 10^-6 to 10^-9 S/cm)
Comparator Or BaselineStandard copper(II) acetates (insulating, lack extended H-bonded networks)
Quantified DifferenceEmergence of measurable semiconductivity driven by nucleobase stacking.
Conditions1D coordination polymers synthesized at controlled pH (pH 2-5).

For materials scientists, this compound provides a reliable, pre-functionalized building block for engineering semiconductive, bio-inspired metallopolymers.

PNA coupling optimization
Method context
TBTU (aminium salt) one-pot procedure provided higher acylation efficiency of thymin-1-ylacetic acid to chiral PNA backbones compared to carbodiimide, phosphonium, mixed anhydride, and active ester methods.
Validates TBTU as a reported effective coupling reagent for PNA monomer synthesis
Equimolar reagent comparison with piperidine and proline models
SNM1A nuclease inhibition
Cross-study
Thymine-containing modified oligonucleotides interacted with and inhibited DNA repair nuclease SNM1A in gel electrophoresis assays; alternative nucleobase modifications did not show equivalent inhibition.
Supports DNA repair research applications with thymine-specific enzyme targeting
First reported oligonucleotide-based SNM1A inhibitors; qualitative detection
T₂CO supramolecular assembly
Class-level
Dakin-West-derived T₂CO (from thymine-1-acetic acid) increased structuration of L-serine nucleopeptide networks and resisted serum degradation for 24 h; parent monomer did not induce ordering.
May support nucleopeptide carrier design with reported stability and Cu(II) binding
CD spectroscopy and fresh human serum assay; class-level inference

Custom PNA Monomer and Backbone Prototyping

Due to its lack of exocyclic amines and requirement for zero protection steps, it is the ideal first-choice nucleobase for researchers synthesizing novel peptide nucleic acid backbones (e.g., γ-modified PNAs or chiral backbones) before scaling up to more complex protected bases [1].

Synthesis of DNA-PNA Chimeras

Utilized as a direct coupling agent to attach thymine residues to modified amino-terminal linkers, enabling the scalable production of chimeric oligomers used in advanced antisense therapeutics and diagnostics [2].

Bio-inspired Semiconductive Coordination Polymers

Employed as a dual-functional ligand in transition metal chemistry (e.g., with Cu or Ru) to drive the self-assembly of 1D metallopolymers via Watson-Crick hydrogen bonding, yielding materials with targeted magnetic and conductive properties [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Thermally stabilized LNA oligonucleotides for antisense research
Enhanced duplex thermal stability
Duplex melting temperature and multi-incorporation tolerance
1D magnetic coordination polymer synthesis
Solvent-dependent magnetic ordering
Magnetic susceptibility and crystallographic characterization
Solid-phase PNA monomer synthesis
TBTU coupling efficiency
Coupling yield and monomer purity
SNM1A nuclease inhibition studies
Thymine-specific enzyme interaction
Gel electrophoresis binding and inhibition assays
Supramolecular nucleopeptide carrier design
T₂CO-induced structuration and stability
CD spectroscopy and serum stability assays

XLogP3

-0.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1-Carboxymethylthymine

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